molecular formula C22H16BrFN2O3S B11432308 (5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone

(5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone

Cat. No.: B11432308
M. Wt: 487.3 g/mol
InChI Key: OIJKFHCUAZMEHE-UHFFFAOYSA-N
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Description

The compound “(5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone” is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the furan and benzoxadiazocin cores. The key steps include:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Benzoxadiazocin Core: The benzoxadiazocin core is synthesized through a series of cyclization reactions involving appropriate precursors.

    Coupling Reaction: The brominated furan is then coupled with the benzoxadiazocin core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thioxo groups.

    Reduction: Reduction reactions can target the carbonyl and thioxo groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Polymer Science: Potential use in the synthesis of novel polymers with unique properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism would depend on the specific application, but it may involve inhibition or activation of these targets, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-bromofuran-2-yl)[3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone
  • (5-bromofuran-2-yl)[3-(4-methylphenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone

Uniqueness

The presence of the fluorophenyl group in the compound provides unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C22H16BrFN2O3S

Molecular Weight

487.3 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]methanone

InChI

InChI=1S/C22H16BrFN2O3S/c1-22-12-16(15-4-2-3-5-17(15)29-22)25(20(27)18-10-11-19(23)28-18)21(30)26(22)14-8-6-13(24)7-9-14/h2-11,16H,12H2,1H3

InChI Key

OIJKFHCUAZMEHE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)Br

Origin of Product

United States

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